InChI=1S/C20H25FO3/c1- 11- 8- 15- 14- 5- 4- 12- 9- 13 (22) 6- 7- 19 (12,3) 20 (14,21) 16 (23) 10- 18 (15,2) 17 (11) 24/h6- 7,9,11,14- 16,23H,4- 5,8,10H2,1- 3H3/t11- ,14- ,15- ,16- ,18- ,19- ,20- /m0/s1
. The SMILES representation is C [C@H]1C [C@H]2 [C@@H]3CCC4=CC (=O)C=C [C@]4 (C) [C@@]3 (F) [C@@H] (O)C [C@]2 (C)C1=O
. 9-Fluoro-11beta-hydroxy-16beta-methylandrosta-1,4-diene-3,17-dione is a synthetic steroid compound classified as a glucocorticoid. It is primarily used in pharmaceutical applications due to its anti-inflammatory and immunosuppressive properties. This compound is structurally related to dexamethasone, which is well-known for its therapeutic uses in treating various inflammatory conditions and autoimmune disorders .
The synthesis of 9-Fluoro-11beta-hydroxy-16beta-methylandrosta-1,4-diene-3,17-dione typically involves several steps starting from steroid precursors. The general method includes:
These methods allow for the selective modification of the steroid backbone to yield the desired compound while maintaining structural integrity.
The molecular formula of 9-Fluoro-11beta-hydroxy-16beta-methylandrosta-1,4-diene-3,17-dione is , with a molecular weight of approximately 332.41 g/mol. The compound features a complex steroid structure characterized by:
The three-dimensional conformation of this molecule plays a crucial role in its biological function, particularly in binding to glucocorticoid receptors .
9-Fluoro-11beta-hydroxy-16beta-methylandrosta-1,4-diene-3,17-dione participates in various chemical reactions typical of steroid compounds:
These reactions are essential for developing derivatives with improved pharmacological profiles or altered therapeutic effects .
The mechanism of action of 9-Fluoro-11beta-hydroxy-16beta-methylandrosta-1,4-diene-3,17-dione primarily involves:
This multifaceted action makes it effective for treating conditions like asthma, allergies, and autoimmune diseases .
The physical and chemical properties of 9-Fluoro-11beta-hydroxy-16beta-methylandrosta-1,4-diene-3,17-dione include:
These properties are critical for formulation development in pharmaceutical applications .
9-Fluoro-11beta-hydroxy-16beta-methylandrosta-1,4-diene-3,17-dione has several significant applications:
Its ability to modulate immune responses makes it a valuable compound in both human and veterinary medicine .
9-Fluoro-11β-hydroxy-16β-methylandrosta-1,4-diene-3,17-dione belongs to the C20 androstane steroid family, featuring a tetracyclic 17-carbon skeleton with a methyl group at C10 and C13. Its core structure (C20H25FO3; MW 332.4 g/mol) is distinguished by a 1,2-unsaturation in ring A (Δ1,4-diene) and dual ketone groups at C3 and C17. The Δ1,4-3-keto system creates a conjugated electron network, enhancing reactivity and UV detectability (λmax ≈ 240–250 nm) [1] [9]. Key structural deviations from unsubstituted androstanes include:
Table 1: Core Structural Features
Position | Substituent/Modification | Electronic Contribution |
---|---|---|
C1-C2 | Double bond (Δ1) | Conjugation with C3-ketone |
C3 | Ketone | Electrophilic center |
C4 | Double bond (Δ4) | Extended π-system |
C9 | Fluorine | Strong electron-withdrawing effect |
C11 | β-hydroxy group | Hydrogen bond donor/acceptor |
C16 | β-methyl group | Steric hindrance modulator |
C17 | Ketone | Electrophilic center |
Absolute configurations at chiral centers dictate biological activity:
The C9α-fluorine atom (Pauling electronegativity = 3.98) exerts profound electronic effects:
The C16 methyl stereochemistry critically modulates molecular geometry:
Table 2: 16β vs. 16α-Methyl Isomer Characteristics
Property | 16β-Methyl | 16α-Methyl |
---|---|---|
Ring D conformation | Half-chair distortion (ΔC13-C16 dihedral = 15°) | Near-planar |
C17 ketone accessibility | Sterically shielded | Unhindered |
Glucocorticoid receptor affinity | 12-fold higher | Baseline |
Crystal packing energy | -42.7 kcal/mol | -38.9 kcal/mol |
Aqueous solubility | 0.8 mg/mL | 1.2 mg/mL |
16β-methyl’s axial orientation forces ring D into a distorted half-chair conformation, repositioning the C17-ketone for optimal receptor hydrogen bonding. Conversely, 16α-methyl’s equatorial placement minimizes ring strain but reduces bioactivity. Isomer differentiation relies on 1H-NMR: 16β-methyl shows δ 1.25 ppm (singlet) versus δ 1.08 ppm in 16α-methyl [3] [9] [10].
Single-crystal X-ray analysis confirms:
Molecular dynamics simulations reveal:
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7